依诺肝素钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enoxaparin Sodium is the sodium salt of enoxaparin, a low molecular weight, synthetic heparin. As an anticoagulant/antithrombotic agent, enoxaprin's mechanism of action is similar to that of heparin, although it exhibits a higher ratio of anti-Factor Xa to anti-Factor IIa activity. This agent also has anti-inflammatory properties, inhibiting monocyte adhesion to tumor necrosis factor alpha- or lipopolysaccharide-activated endothelial cells. Compared to unfractionated heparins, the use of enoxaparin is associated with lower incidences of osteoporosis and heparin-induced thrombocytopenia.

科学研究应用

血栓性疾病的预防和治疗

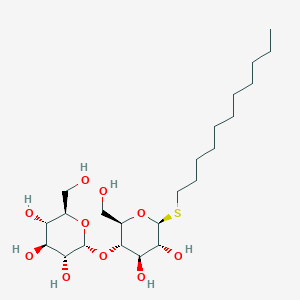

依诺肝素钠是一种低分子量肝素,主要用于预防深静脉血栓形成,深静脉血栓形成是指深静脉中形成血凝块,可能导致肺栓塞,这是一种可能致命的事件 {svg_1}.

不稳定型心绞痛和非ST段抬高型心肌梗死治疗

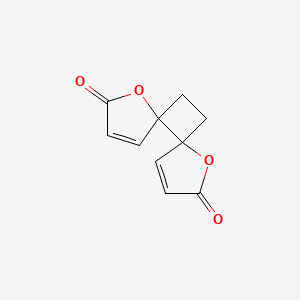

依诺肝素钠在临床上广泛用于治疗不稳定型心绞痛和非ST段抬高型心肌梗死 {svg_2}.

静脉血栓栓塞症的预防

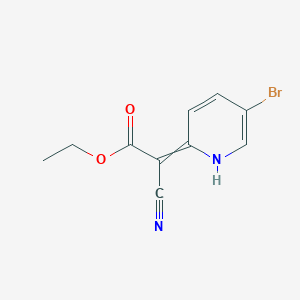

在两项随机试验中,发现预防性依诺肝素在降低非手术患者静脉血栓栓塞症发生率方面与UFH一样有效 {svg_3}.

口服吸收增强

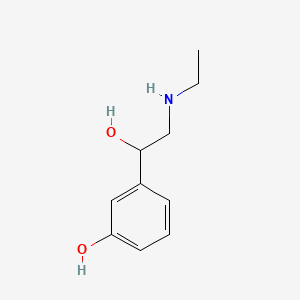

一项研究测试了依诺肝素和十六烷基三甲基溴化铵 (CTAB) 之间形成的缔合物增强其跨胃肠道粘膜渗透性的假设,这是由于这种亲水性大分子在生物相容性聚 (乳酸-共-乙醇酸, PLGA RG 503) 纳米粒子中得到更好的包封 {svg_4}.

分子量测定

分子量 (MW) 的测定已添加到专著中,作为加强质量检测和加强对这种救命药物的全球供应保护的措施 {svg_5}.

依诺肝素的现代化

继 2007-2008 年肝素供应链出现致命污染后,美国药典 (USP) 和美国 食品药品监督管理局 (FDA) 已经广泛努力现代化非分化肝素和依诺肝素的专著 {svg_6}.

作用机制

Target of Action

Enoxaparin sodium primarily targets antithrombin , a protein that plays a crucial role in the coagulation cascade . By binding to antithrombin, enoxaparin sodium accelerates the rate of neutralization of certain activated coagulation factors .

Mode of Action

Enoxaparin sodium acts mainly by accelerating the rate of the neutralization of certain activated coagulation factors by antithrombin . It prevents the activation of factor Xa, eventually preventing clot formation . This antithrombotic effect of enoxaparin is well correlated to the inhibition of factor Xa .

Biochemical Pathways

Enoxaparin sodium affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By binding to antithrombin, enoxaparin sodium inhibits the action of several proteases involved in the clotting cascade . This results in the prevention of clot formation and a reduction in thromboembolic complications .

Pharmacokinetics

Enoxaparin sodium has predictable absorption, bioavailability, and distribution . The absolute bioavailability of enoxaparin sodium after subcutaneous injection, based on anti-Xa activity, is close to 100% . The mean maximum plasma anti-Xa activity level is observed 3 to 5 hours after subcutaneous injection . Enoxaparin sodium is primarily metabolized in the liver by desulfation and/or depolymerization to lower molecular weight species with much reduced biological potency . The elimination half-life is approximately 4.5 hours .

Result of Action

The primary result of enoxaparin sodium’s action is the prevention and reduction of thromboembolic complications such as deep vein thrombosis (DVT), pulmonary embolism, and ischemic cardiac complications . It is also used in the treatment of unstable angina and non-Q-wave myocardial infarction .

Action Environment

The efficacy of enoxaparin sodium can be influenced by various environmental factors. For example, individuals with kidney insufficiency or those that are obese may require monitoring and dose adjustments . Furthermore, the risk or severity of bleeding can be increased when enoxaparin is combined with certain other medications .

未来方向

生化分析

Biochemical Properties

Enoxaparin sodium plays a crucial role in biochemical reactions by inhibiting clot formation. It interacts with antithrombin III, enhancing its activity and leading to the inhibition of factor Xa and thrombin (factor IIa). This interaction prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . Enoxaparin sodium also interacts with other proteins such as tissue factor pathway inhibitor, which further contributes to its anticoagulant effects .

Cellular Effects

Enoxaparin sodium affects various types of cells and cellular processes. It influences endothelial cells by reducing the expression of adhesion molecules, which decreases the adhesion of leukocytes to the endothelium. This action helps in reducing inflammation and thrombosis . Enoxaparin sodium also impacts platelets by reducing their activation and aggregation, which is essential in preventing clot formation . Additionally, it affects smooth muscle cells by inhibiting their proliferation, which is beneficial in preventing restenosis after angioplasty .

Molecular Mechanism

The molecular mechanism of enoxaparin sodium involves its binding to antithrombin III, which enhances the inhibition of factor Xa and thrombin. This binding increases the anticoagulant activity of antithrombin III, leading to the prevention of clot formation . Enoxaparin sodium also releases tissue factor pathway inhibitor, which further inhibits the coagulation cascade . The molecular interactions of enoxaparin sodium with these biomolecules are critical in its anticoagulant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of enoxaparin sodium change over time. It has a longer half-life compared to unfractionated heparin, which allows for more consistent anticoagulant effects . Enoxaparin sodium is stable under physiological conditions, but it can degrade over time, leading to a decrease in its anticoagulant activity . Long-term studies have shown that enoxaparin sodium maintains its efficacy in preventing clot formation without significant degradation .

Dosage Effects in Animal Models

The effects of enoxaparin sodium vary with different dosages in animal models. At therapeutic doses, it effectively prevents clot formation without causing significant bleeding . At higher doses, enoxaparin sodium can cause bleeding and other adverse effects . Studies in animal models have shown that the anticoagulant effects of enoxaparin sodium are dose-dependent, with higher doses leading to increased anticoagulant activity and potential toxicity .

Metabolic Pathways

Enoxaparin sodium is metabolized in the liver through desulfation and depolymerization into low molecular weight species . These metabolic pathways are essential for the elimination of enoxaparin sodium from the body. The metabolites of enoxaparin sodium are excreted primarily through the kidneys . The metabolic pathways of enoxaparin sodium ensure its clearance from the body while maintaining its anticoagulant effects.

Transport and Distribution

Enoxaparin sodium is transported and distributed within cells and tissues through binding to plasma proteins, primarily antithrombin III . It has a volume of distribution similar to the blood volume, indicating its distribution throughout the circulatory system . Enoxaparin sodium is also distributed to various tissues, including the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of enoxaparin sodium is primarily within the circulatory system, where it exerts its anticoagulant effects . It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Instead, enoxaparin sodium functions by interacting with plasma proteins and circulating within the bloodstream to prevent clot formation .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Enoxaparin sodium involves the chemical modification of heparin, a naturally occurring anticoagulant polysaccharide. The process involves the depolymerization of heparin followed by selective chemical modification to produce Enoxaparin sodium.", "Starting Materials": [ "Heparin", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Acetone", "Benzyl chloride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium chloride", "Water" ], "Reaction": [ "Depolymerization of heparin using sodium hydroxide and hydrochloric acid", "Selective benzyl esterification of the resulting heparin fragments using benzyl chloride and sodium borohydride", "Reductive amination of the benzylated heparin fragments using sodium cyanoborohydride and ethanol", "Purification of the resulting Enoxaparin sodium product using acetone and water", "Final product obtained as a white to off-white powder" ] } | |

CAS 编号 |

679809-58-6 |

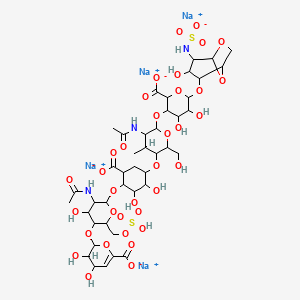

分子式 |

C42H59N3Na4O35S2 |

分子量 |

1322.0 g/mol |

IUPAC 名称 |

tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(1R,2R,3R,4R)-4-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(4R,5R,6R)-2-carboxylato-4,5-dihydroxy-6-[[(1R,3R,4R,5R)-3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C42H63N3O35S2.4Na/c1-9-19(43-10(2)47)39(79-33-27(55)28(56)42(80-34(33)37(61)62)78-31-17-7-69-38(74-17)21(25(31)53)45-81(63,64)65)73-16(6-46)29(9)71-14-4-12(35(57)58)30(26(54)23(14)51)76-40-20(44-11(3)48)24(52)32(18(75-40)8-70-82(66,67)68)77-41-22(50)13(49)5-15(72-41)36(59)60;;;;/h5,9,12-14,16-34,38-42,45-46,49-56H,4,6-8H2,1-3H3,(H,43,47)(H,44,48)(H,57,58)(H,59,60)(H,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4/t9-,12?,13+,14-,16-,17-,18-,19-,20-,21-,22-,23+,24-,25-,26-,27-,28-,29+,30-,31?,32-,33?,34?,38-,39-,40-,41+,42-;;;;/m1..../s1 |

InChI 键 |

CIJQTPFWFXOSEO-NDMITSJXSA-J |

手性 SMILES |

C[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@@H]2CC([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H](C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5[C@@H]([C@H]([C@@H](OC5C(=O)[O-])OC6[C@H]7CO[C@H](O7)[C@@H]([C@H]6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+] |

SMILES |

CC1C(C(OC(C1OC2CC(C(C(C2O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5C(C(C(OC5C(=O)[O-])OC6C7COC(O7)C(C6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

CC1C(C(OC(C1OC2CC(C(C(C2O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5C(C(C(OC5C(=O)[O-])OC6C7COC(O7)C(C6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+] |

同义词 |

low molecular weight heparin sodium |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)